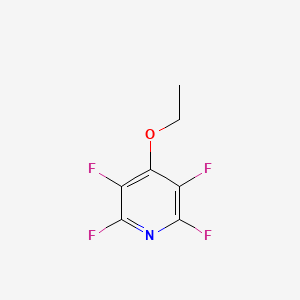

4-Ethoxy-2,3,5,6-tetrafluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-2-13-5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKZNDNMTNPRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506129 | |

| Record name | 4-Ethoxy-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76513-32-1 | |

| Record name | 4-Ethoxy-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 2,3,5,6 Tetrafluoropyridine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is the cornerstone for the functionalization of polyfluoroaromatic compounds. nih.gov In this process, a nucleophile attacks the electron-poor aromatic core, leading to the displacement of a fluoride (B91410) ion, which is a good leaving group. nih.govmasterorganicchemistry.com This strategy is particularly effective for pentafluoropyridine (B1199360) due to the strong electron-withdrawing effects of the fluorine atoms and the ring nitrogen. nih.govresearchgate.net

The most direct method for synthesizing 4-ethoxy-2,3,5,6-tetrafluoropyridine is the reaction of pentafluoropyridine with an ethoxide nucleophile. This reaction is typically carried out by treating pentafluoropyridine with sodium ethoxide, often generated in situ from ethanol (B145695) and a base like sodium hydride or by using a pre-formed solution.

The reaction between 4-fluoropyridine (B1266222) and sodium ethoxide serves as a foundational example of this type of transformation. youtube.com In the case of pentafluoropyridine, the multiple fluorine atoms activate the ring, making the substitution proceed readily. The ethoxide ion preferentially attacks the 4-position of the pyridine (B92270) ring, displacing the fluoride ion to yield the desired product. researchgate.net This high regioselectivity is a key feature of the reaction.

| Reactant | Nucleophile | Product | Typical Conditions |

| Pentafluoropyridine | Sodium Ethoxide | This compound | Ethanol (solvent), Room Temperature |

| Pentafluoropyridine | Ethanol / Base (e.g., K₂CO₃, Cs₂CO₃) | This compound | Acetonitrile or DMF, Room or Elevated Temp. |

This table presents typical reaction components and conditions for the synthesis of this compound via SNAr.

The substitution pattern on pentafluoropyridine is highly predictable and is governed by the electronic properties of the ring. It is well-established that for monosubstitution reactions with a wide range of nucleophiles, including oxygen-based nucleophiles like ethoxide, the order of reactivity of the positions is 4 > 2 > 3. researchgate.netrsc.org

This regioselectivity can be explained by examining the stability of the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. youtube.com

Attack at C-4 (para): When the nucleophile attacks the 4-position, the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative ring nitrogen through resonance. This provides significant stabilization.

Attack at C-2 (ortho): Attack at the 2-position also allows for delocalization of the negative charge onto the nitrogen atom. However, it is generally considered less favorable than C-4 attack, sometimes attributed to steric factors or subtle electronic differences.

Attack at C-3 (meta): Nucleophilic attack at the 3-position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. The resulting intermediate is therefore less stable, and substitution at this position is not typically observed under kinetic control.

Due to this electronic preference, the reaction of pentafluoropyridine with one equivalent of an ethoxide nucleophile almost exclusively yields the 4-substituted product, this compound. nih.govrsc.org

The classical mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process. masterorganicchemistry.com

Addition Step: The nucleophile (ethoxide) attacks the electron-deficient carbon atom (C-4) of the pentafluoropyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a fluoride ion.

However, for highly electron-poor arenes like pentafluoropyridine, there has been debate about whether the reaction always proceeds through a distinct Meisenheimer intermediate. nih.gov Some computational and experimental studies suggest that a concerted nucleophilic aromatic substitution (cSNAr) mechanism may be operative. nih.govnih.govresearchgate.net In a cSNAr pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step, without the formation of a stable intermediate. nih.gov This is proposed to be more favorable for systems that cannot effectively stabilize the negative charge of a Meisenheimer complex but have a very good leaving group, such as fluoride. nih.gov

Catalytic Approaches for Fluorine Introduction and Exchange

While SNAr provides a direct route for introducing the ethoxy group, catalytic methods are being explored for the selective defluorination of perfluoroarenes, which can offer alternative synthetic strategies.

Research into catalytic hydrodefluorination (HDF) has shown that certain transition metal complexes can selectively replace a C-F bond with a C-H bond. While the primary goal of HDF is reduction, the reagents used can overlap with those for substitution. Some rhodium-catalyzed systems have been shown to use ethanol as a hydride source for the selective ortho-hydrodefluorination of polyfluoroarenes. researchgate.net

The effectiveness of catalytic defluorination depends heavily on the catalyst system and reaction conditions. For hydrodefluorination reactions, bifunctional catalysts are often employed. For instance, iridium complexes with σ-donating aryl-metal bonds and protic amine ligands have shown outstanding performance in the selective defluorination of pentafluoropyridine at the 4-position using formate (B1220265) as a hydride source. mdpi.com

In systems utilizing alcohols, the catalyst's ligand sphere is crucial. Ruthenium catalysts with mixed-donor phosphine-amine ligands have been developed for the conversion of ethanol to other products. In the case of the Ru-Pd heterodimetallic catalyst for HDF, the synergistic action between the two distinct metal centers is key to its high activity, with the palladium activating the C-F bond and the ruthenium mediating the hydrogen transfer from an alcohol. researchgate.net

| Catalyst Type | Hydride/Hydrogen Source | Product Type | Key Feature |

| Azairidacycle | HCOOK (Potassium Formate) | Hydrodefluorination | High selectivity for 4-position defluorination. mdpi.com |

| Rhodium-phosphine | Ethanol | Hydrodefluorination | Ethanol acts as the hydride source. researchgate.net |

| Ruthenium-Palladium | Isopropanol | Hydrodefluorination | Synergistic action between two metals. researchgate.net |

This table summarizes various catalytic systems used for the defluorination of polyfluoroarenes, highlighting the role of alcohols as potential reagents.

Alternative Synthetic Routes to Tetrafluoropyridine Derivatives

The synthesis of this compound and its analogues relies on versatile methodologies developed for polyfluorinated pyridine systems. These methods often involve either the modification of a more heavily fluorinated precursor or the direct functionalization of an existing tetrafluoropyridine core structure.

Reduction and Halogen Exchange Methods for Polyfluoropyridines

The foundational scaffold, 2,3,5,6-tetrafluoropyridine (B1295328), can be synthesized from more common precursors like pentafluoropyridine through reduction or from other polyhalopyridines via halogen exchange reactions.

Reduction: The selective removal of a fluorine atom from a perfluorinated aromatic ring is a key method for producing tetrafluoropyridine. For instance, pentafluoropyridine can be converted to 2,3,5,6-tetrafluoropyridine at elevated temperatures when treated with a palladium catalyst. chemicalbook.com This catalytic reduction specifically targets the fluorine atom at the 4-position, owing to the strong C-F bond and the high activation barrier that typically makes aryl fluorides unreactive under standard reduction conditions. chemicalbook.com

Halogen Exchange (Halex): Halogen exchange reactions are a cornerstone in the synthesis of fluoroaromatic compounds. This process typically involves the substitution of chlorine or bromine atoms with fluorine. Organic fluorine compounds, including pentafluoropyridine, can be synthesized by reacting the corresponding chloro- or bromo-substituted pyridine with an alkali metal fluoride, such as potassium fluoride (KF). google.comgoogle.com These reactions often require high temperatures (ranging from 190°C to over 400°C) and may be conducted in a sealed autoclave under autogenous pressure. google.comgoogle.com

The choice of solvent is critical for the success of these reactions. Aprotic solvents like sulfolane (B150427) or benzonitrile (B105546) are commonly employed. chemicalbook.comgoogle.comgoogle.com The reactivity of the alkali metal fluoride is also a key factor, with cesium fluoride and rubidium fluoride being more reactive than potassium fluoride, although KF is widely used. google.com In some cases, catalysts such as crown ethers or quaternary ammonium (B1175870) salts are used to enhance the reaction efficiency. google.comgoogle.com For example, reacting pentafluoropyridine with hydrobromic acid (HBr) in sulpholane at 200°C can yield a mixture containing 2,3,5,6-tetrafluoropyridine, demonstrating a fluorine-bromine exchange. chemicalbook.com

Functionalization of Pre-existing Tetrafluoropyridine Scaffolds

The most direct and widely utilized method for synthesizing this compound and its analogues is the functionalization of a pre-existing polyfluoropyridine scaffold, most notably pentafluoropyridine (PFP).

Pentafluoropyridine is highly reactive towards nucleophilic aromatic substitution (SNAr). nih.gov This enhanced reactivity is due to the strong electron-withdrawing effects of the five fluorine atoms and the ring nitrogen, which stabilize the intermediate Meisenheimer complex formed during the reaction. nih.govnih.gov

A key feature of SNAr reactions on PFP is its distinct regioselectivity. The order of reactivity for nucleophilic attack is C-4 > C-2 > C-3. nih.gov Under mild conditions, a wide array of nucleophiles will exclusively attack the C-4 position (para to the nitrogen atom), displacing the fluorine atom to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. nih.govnih.govresearchgate.net This selectivity makes PFP an excellent precursor for compounds like this compound, which is formed by the reaction of PFP with an ethoxide source.

This methodology is versatile, accommodating a broad range of oxygen, nitrogen, sulfur, and carbon nucleophiles. nih.govnih.govresearchgate.net For example, reacting PFP with various phenols, thiols, amines, and carbanions leads to a diverse library of 4-substituted tetrafluoropyridine compounds. nih.govresearchgate.netrsc.org The reaction of PFP with 4-(2-bromoethyl)phenol, an oxygen-based nucleophile, proceeds in excellent yield to form the corresponding 4-phenoxy derivative. mdpi.com Similarly, hydrazine (B178648) reacts with PFP to produce 2,3,5,6-tetrafluoro-4-hydrazinopyridine. chemicalbook.com

The table below summarizes the synthesis of various 4-substituted tetrafluoropyridine derivatives via the nucleophilic substitution of pentafluoropyridine.

| Nucleophile | Resulting 4-Substituted Product | Reference |

|---|---|---|

| Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

| Malononitrile | 2-(Perfluoropyridin-4-yl)malononitrile | nih.gov |

| Piperazine | 1,4-Bis(perfluoropyridin-4-yl)piperazine | nih.gov |

| 1-Methyl-1H-tetrazole-5-thiol | 2,3,5,6-Tetrafluoro-4-(1-methyl-1H-tetrazol-5-ylthio)pyridine | nih.gov |

| Hydrazine | 2,3,5,6-Tetrafluoro-4-hydrazinopyridine | chemicalbook.com |

| 4-(2-Bromoethyl)phenol | 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | mdpi.com |

| Sodium Azide | 4-Azido-2,3,5,6-tetrafluoropyridine | rsc.org |

Chemical Reactivity and Advanced Transformations of 4 Ethoxy 2,3,5,6 Tetrafluoropyridine

C-F Bond Activation and Functionalization

The selective activation and functionalization of carbon-fluorine (C-F) bonds in polyfluorinated aromatic compounds is a formidable challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. Nevertheless, transition metal complexes have emerged as powerful tools to mediate this transformation, offering pathways to novel molecular architectures.

Transition Metal-Mediated C-F Bond Cleavage and Activation

The interaction of 4-ethoxy-2,3,5,6-tetrafluoropyridine with transition metal complexes provides a platform for investigating the competitive activation of C-F, C-H, and C-O bonds. Studies involving platinum(0) complexes, such as bis(tricyclopentylphosphine)platinum(0), have shown a preference for the oxidative addition of O-CH₃ bonds in the analogous 2,3,5,6-tetrafluoro-4-methoxypyridine (B1339761) over C-F or C-H bond activation. nih.gov This suggests that in this compound, the C-O bond of the ethoxy group could also be a primary site of reactivity with certain electron-rich, low-valent metal centers.

However, the activation of C-F bonds in fluoropyridines by other transition metals like rhodium and nickel is well-documented and typically proceeds via oxidative addition. nih.gov For this compound, this would involve the insertion of the metal center into a C-F bond, forming a fluoro-metal-aryl complex. The electronic properties of the metal and its ancillary ligands are crucial in determining the feasibility and regioselectivity of this process. The strong electron-withdrawing nature of the fluorine atoms makes the pyridine (B92270) ring susceptible to attack by electron-rich metal centers. While direct experimental evidence for C-F bond cleavage in this compound is specific to the reaction context, the general principles of C-F activation in polyfluoroaromatics are applicable. nih.govrsc.org

Role of Silyl Ligands and Fluorosilanes in C-F Bond Formation/Regeneration

Silyl ligands and fluorosilanes play a significant role in transition metal-mediated C-F bond transformations. Silyl ligands on a metal center can facilitate C-F bond cleavage by acting as a fluoride (B91410) acceptor, leading to the formation of a stable fluoro-silane and a metal-aryl species. This process is driven by the high thermodynamic stability of the Si-F bond.

Conversely, fluorosilanes can act as a fluoride source in certain catalytic cycles, enabling the regeneration of a C-F bond. This has been observed in reactions of 2,3,5,6-tetrafluoropyridine (B1295328) with rhodium-silyl complexes, where a fluorosilane product from an initial C-F activation step can then participate in a subsequent re-fluorination at a different position following a C-H activation event. This highlights the dual role that silicon-based reagents can play in the functionalization of fluoropyridines.

C-H Activation and Subsequent Functionalization

The presence of C-H bonds on the ethoxy group of this compound introduces another avenue for reactivity, allowing for C-H bond activation to compete with C-F bond activation.

Oxidative Addition Reactions involving C-H Bonds

Transition metal complexes can react with the C-H bonds of the ethoxy group through oxidative addition. Research on the reaction of 2,3,5,6-tetrafluoro-4-ethoxypyridine with a Pt(0) complex has provided insight into the competition between C-F, C-H, and C-O activation. nih.gov In this context, while O-alkyl bond cleavage is often favored, the activation of a C-H bond on the ethyl group is a potential reaction pathway, leading to the formation of a hydrido-metal complex. The relative rates of these competing activation pathways are influenced by the metal center, its ligand sphere, and the reaction conditions. For instance, more electron-rich and sterically accessible metal centers might favor C-H activation. nih.gov

Reactivity with Diverse Nucleophiles and Electrophiles

The highly fluorinated pyridine ring in this compound is electron-deficient, which governs its reactivity towards nucleophiles and electrophiles. The primary mode of reaction is nucleophilic aromatic substitution (SNAr).

The synthesis of this compound itself is a prime example of this reactivity, where pentafluoropyridine (B1199360) reacts with sodium ethoxide, with the ethoxy group displacing the fluoride at the 4-position. This position is the most activated towards nucleophilic attack in pentafluoropyridine.

Once the 4-position is substituted, further nucleophilic attack can occur at the 2- and 6-positions, which are ortho to the nitrogen atom and are the next most activated sites. For example, reaction with strong nucleophiles can lead to the displacement of fluoride at these positions. The nature of the nucleophile and the reaction conditions will determine the extent of substitution.

Conversely, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution. The strong inductive and mesomeric electron-withdrawing effects of the fluorine atoms and the pyridine nitrogen deactivate the ring towards attack by electrophiles. Therefore, reactions with common electrophiles are generally not observed under standard conditions.

Table of Reaction Outcomes

| Reactant Type | Potential Reaction with this compound | Resulting Transformation |

| Transition Metal (Low Valent) | Oxidative Addition | C-F, C-H, or C-O Bond Cleavage |

| Silyl Ligands (on Metal) | Fluoride Abstraction | C-F Bond Activation |

| Nucleophiles (e.g., RO⁻, R₂NH) | Nucleophilic Aromatic Substitution | Displacement of F at 2- or 6-position |

| Electrophiles (e.g., NO₂⁺) | No significant reaction | Ring is deactivated |

Studies on Regioselective Functionalization of this compound

The functionalization of this compound primarily proceeds via nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms on the pyridine ring. The position of this substitution is dictated by the electronic effects of the nitrogen atom and the existing ethoxy and fluorine substituents.

The pyridine nitrogen atom strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. Since the 4-position is already occupied by the ethoxy group, subsequent functionalization is directed to the 2- and 6-positions. The fluorine atoms at the meta (3- and 5-) positions are significantly less reactive and generally remain unreacted under typical SNAr conditions. mdpi.com

Detailed research has explored the reactions of various nucleophiles with 4-substituted tetrafluoropyridine derivatives, providing insights into the expected reactivity of the ethoxy analogue. These studies consistently show that a wide range of nucleophiles, including amines, alkoxides, and organometallic reagents, will preferentially attack the 2- and 6-positions.

For instance, in reactions involving 4-substituted tetrafluoropyridines with sulfur nucleophiles, substitution occurs at the positions ortho to the ring nitrogen. researchgate.net Similarly, the reaction of pentafluoropyridine with hydroxybenzaldehydes initially and selectively occurs at the C-4 position, and subsequent reactions under harsher conditions lead to substitution at the C-2 and/or C-6 positions. rsc.org This establishes a clear reactivity pattern applicable to this compound.

The following table summarizes representative regioselective functionalization reactions based on the established reactivity of analogous 4-substituted tetrafluoropyridines.

| Reagent/Nucleophile | Reaction Conditions | Major Product(s) | Regioselectivity |

| Secondary Amine (e.g., Morpholine) | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 2-(Morpholin-4-yl)-4-ethoxy-3,5,6-trifluoropyridine | Substitution at C-2 |

| Thiol (e.g., Thiophenol) | Base (e.g., NaH), Solvent (e.g., THF) | 2-(Phenylthio)-4-ethoxy-3,5,6-trifluoropyridine | Substitution at C-2 |

| Organolithium Reagent (e.g., n-BuLi) | Low Temperature (e.g., -78 °C), Solvent (e.g., THF) | 2-Butyl-4-ethoxy-3,5,6-trifluoropyridine | Substitution at C-2 |

This table is illustrative and based on the known reactivity patterns of similar 4-substituted tetrafluoropyridines.

Competing Reaction Pathways, Including Hydrodefluorination

While nucleophilic aromatic substitution is the dominant reaction pathway for this compound, competing reactions can occur under certain conditions. One of the notable competing pathways is hydrodefluorination, which involves the replacement of a fluorine atom with a hydrogen atom.

Hydrodefluorination of polyfluoroaromatic compounds can be promoted by various reagents and conditions, including metal hydrides, catalytic hydrogenation, and electrochemical methods. The presence of the electron-donating ethoxy group in this compound makes the pyridine ring more electron-rich compared to pentafluoropyridine. This increased electron density can, in some cases, make the C-F bonds more susceptible to reductive cleavage.

For example, the reaction of polyfluorobenzenes with certain nucleophilic reagents can lead to hydrodefluorination as a side reaction. nih.govnist.gov The reaction conditions, the nature of the nucleophile, and the solvent system play a crucial role in determining the extent to which hydrodefluorination competes with SNAr.

Another potential competing pathway, though less common under typical SNAr conditions, is the cleavage of the ethoxy group. Strong acids or bases at elevated temperatures could potentially lead to the hydrolysis or displacement of the 4-ethoxy substituent. However, the C-O bond is generally more stable than the activated C-F bonds at the 2- and 6-positions, making this a minor pathway in most functionalization reactions.

The following table outlines potential competing reaction pathways and the conditions that may favor them.

| Competing Pathway | Favorable Conditions/Reagents | Potential Product(s) |

| Hydrodefluorination | Strong reducing agents (e.g., metal hydrides), specific catalysts (e.g., Rh-Pd alloy), electrochemical reduction | 4-Ethoxy-2,3,5-trifluoropyridine, 4-Ethoxy-2,3,6-trifluoropyridine, etc. |

| Ether Cleavage | Strong protic or Lewis acids, high temperatures | 2,3,5,6-Tetrafluoropyridin-4-ol |

It is important to note that for most applications involving the functionalization of this compound, reaction conditions are optimized to favor the desired regioselective SNAr pathway and minimize these competing reactions.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated pyridine (B92270) derivatives. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a comprehensive characterization of the molecule.

The synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives is often achieved through the nucleophilic aromatic substitution of pentafluoropyridine (B1199360). mdpi.comnih.gov NMR spectroscopy is crucial for monitoring the progress of these reactions and confirming the structure of the final product.

¹⁹F NMR: This is arguably the most informative technique for this class of compounds. In the starting material, pentafluoropyridine, distinct signals are observed for the fluorine atoms at the ortho, meta, and para positions. Upon successful substitution at the 4-position with an ethoxy group, the ¹⁹F NMR spectrum undergoes a significant and predictable change. The signal corresponding to the para-fluorine disappears, and the remaining two sets of chemically equivalent fluorine atoms (F-2,6 and F-3,5) give rise to new multiplets. mdpi.com For instance, in the synthesis of a similar 4-aryloxy-tetrafluoropyridine, the reaction was monitored until the quantitative conversion of the 4-substituted fluorine signal (around δ -130 ppm) of pentafluoropyridine was observed, replaced by new multiplets for the 2,6- and 3,5-fluorines at approximately δ -88.5 ppm and δ -153.1 ppm, respectively. mdpi.com

¹H NMR: The ¹H NMR spectrum provides direct evidence for the presence of the ethoxy group. It would be expected to show a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from spin-spin coupling between the two groups.

¹³C NMR: This technique is used to identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the ethyl group carbons and the carbons of the tetrafluoropyridine ring. The carbon atoms bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling, which aids in their assignment. researchgate.net

All three NMR techniques—¹H, ¹³C, and ¹⁹F—are collectively used to confirm the identity and purity of the synthesized compound. mdpi.comnih.gov

Table 1: Expected NMR Spectroscopic Data for 4-Ethoxy-2,3,5,6-tetrafluoropyridine Note: The chemical shifts for the fluorinated ring are based on typical values for 4-substituted tetrafluoropyridines.

| Nucleus | Group | Expected Chemical Shift (δ) | Expected Multiplicity |

| ¹H | -O-CH₂-CH₃ | ~ 4.0 - 4.5 ppm | Quartet (q) |

| -O-CH₂-CH₃ | ~ 1.3 - 1.5 ppm | Triplet (t) | |

| ¹⁹F | F-2, F-6 | ~ -88 to -90 ppm | Multiplet (m) |

| F-3, F-5 | ~ -153 to -155 ppm | Multiplet (m) |

Advanced NMR Techniques for Mechanistic Studies

While standard one-dimensional NMR is sufficient for routine characterization, advanced two-dimensional NMR techniques can be employed for more detailed mechanistic studies of reactions involving fluorinated pyridines. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons. For fluorinated systems, ¹⁹F-based correlation experiments can provide deeper insights into reaction pathways and the electronic structure of intermediates and products.

X-ray Crystallography for Solid-State Molecular Structures

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in the solid state. nih.gov For derivatives of 2,3,5,6-tetrafluoropyridine (B1295328), this technique reveals critical information about bond lengths, bond angles, and torsional angles. nih.gov

In the crystal structure of a related compound, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the conformation about the N—C—C—O bond was determined to be gauche. researchgate.net X-ray analysis also elucidates the nature of intermolecular interactions that govern the crystal packing, such as hydrogen bonds (e.g., N—H⋯O), C—H⋯F contacts, and C—H⋯π interactions. nih.govresearchgate.net Hirshfeld surface analysis can be used to visualize and quantify these intermolecular forces, which are crucial for understanding the solid-state properties of the material. researchgate.net For this compound, a crystal structure would similarly confirm the geometry of the tetrafluoropyridyl ring and the conformation of the ethoxy substituent, as well as reveal how the molecules pack together through various non-covalent interactions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Outcome Verification

Mass spectrometry is a vital tool for confirming the molecular weight of a target compound. When coupled with gas chromatography (GC-MS), it also serves as a powerful method for assessing the purity of the product and identifying any byproducts. mdpi.com In the synthesis of related tetrafluoropyridine derivatives, GC-MS has been used to confirm product purity of greater than 98% and to observe the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. mdpi.com

For this compound (C₇H₅F₄NO), the expected monoisotopic mass is approximately 195.03 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental composition with high precision.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

IR Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of functional groups. For this compound, the IR spectrum would be expected to show strong absorptions corresponding to C-F stretching vibrations of the fluorinated aromatic ring. Additionally, characteristic bands for the C-O-C stretching of the ether linkage and C-H stretching and bending vibrations of the ethyl group would be present. researchgate.net The vibrational frequencies for the parent 2,3,5,6-tetrafluoropyridine molecule have been assigned through a combination of experimental IR and Raman spectra and theoretical calculations. nih.govnih.gov

UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. The absorption spectrum of 2,3,5,6-tetrafluoropyridine shows a band origin for its lowest electronic excited state at 35,704.6 cm⁻¹. nih.govnih.gov The introduction of the electron-donating ethoxy group at the 4-position is expected to act as an auxochrome, causing a bathochromic (red) shift in the absorption maximum of the pyridine ring's π-π* transitions.

Table 2: Summary of Spectroscopic and Structural Characterization Techniques

| Technique | Information Obtained |

| NMR (¹H, ¹³C, ¹⁹F) | Confirms molecular structure, monitors reaction progress, verifies product identity and purity. mdpi.com |

| X-ray Crystallography | Determines solid-state molecular structure, bond lengths, angles, and intermolecular interactions. nih.govresearchgate.net |

| MS / GC-MS | Verifies molecular weight and assesses product purity. mdpi.com |

| IR Spectroscopy | Identifies characteristic functional groups (C-F, C-O-C, C-H). nih.gov |

| UV-Vis Spectroscopy | Probes electronic transitions and the effect of substituents on the aromatic system. nih.gov |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 4-Ethoxy-2,3,5,6-tetrafluoropyridine, DFT studies are instrumental in elucidating the mechanisms of its formation and subsequent reactions.

The primary route to synthesizing 4-substituted-2,3,5,6-tetrafluoropyridines is through the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine (B1199360). nih.govresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism. nih.gov Initially, the nucleophile attacks the electron-deficient pyridine (B92270) ring, forming a Meisenheimer intermediate. This step is followed by the elimination of a fluoride (B91410) ion to yield the substituted product. DFT calculations can model the energy profile of this reaction pathway, identifying the transition states and intermediates.

The energetics of the reaction, including activation energies and reaction enthalpies, can be calculated to predict the feasibility and rate of the substitution. For the formation of this compound, DFT would be used to calculate the energy of the reactants (pentafluoropyridine and ethoxide), the Meisenheimer intermediate, and the final product. These calculations help to rationalize the observed regioselectivity of the reaction. While specific DFT calculations on the ethoxy derivative were not found in the search results, the principles are well-established for related systems. researchgate.net

Table 1: Illustrative Energy Profile Data from a DFT Study of a Generic SNAr Reaction on Pentafluoropyridine

| Species | Relative Energy (kcal/mol) |

| Reactants (Pentafluoropyridine + Nucleophile) | 0.0 |

| Transition State 1 (Attack at C4) | +15.2 |

| Meisenheimer Intermediate (Attack at C4) | -5.8 |

| Transition State 2 (Fluoride Elimination) | +10.5 |

| Products (4-Substituted-tetrafluoropyridine + F⁻) | -20.1 |

| Note: This table is illustrative and based on typical values for SNAr reactions on perfluoroaromatics. |

Computational Analysis of Regioselectivity and Stereoselectivity

Computational analysis is key to understanding the high regioselectivity observed in the reactions of pentafluoropyridine. The established order of reactivity for nucleophilic attack is at the 4-position (para), followed by the 2-position (ortho), and lastly the 3-position (meta). nih.gov This selectivity is attributed to the activating influence of the ring nitrogen atom, which significantly activates the para and ortho positions towards nucleophilic attack. nih.gov

Computational models can quantify the relative activation barriers for nucleophilic attack at each position (C-2, C-3, and C-4). These calculations consistently show that the transition state leading to the formation of the 4-substituted product is the lowest in energy, thus explaining the observed regioselectivity. dntb.gov.uarsc.org The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen creates a highly electrophilic aromatic system, but the positions are not equally reactive.

Stereoselectivity is not a factor in the nucleophilic aromatic substitution reactions of pentafluoropyridine to form this compound, as the reactants and the product are achiral.

Molecular Orbital and Electronic Structure Calculations

Molecular orbital (MO) theory and electronic structure calculations provide a detailed picture of the electron distribution within this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The LUMO of the parent pentafluoropyridine is primarily located on the ring, with significant coefficients at the 4-position. This indicates that this is the most electrophilic site and the most susceptible to nucleophilic attack. Upon substitution with an ethoxy group, the electronic structure is modified. The electron-donating nature of the ethoxy group will raise the energy of the HOMO and LUMO and alter their distribution.

Electronic structure calculations can also determine various molecular properties such as the dipole moment, polarizability, and the distribution of electron density. The molecular electrostatic potential (MEP) map is a useful tool derived from these calculations, which visually represents the regions of positive and negative electrostatic potential on the molecule, highlighting the electron-rich and electron-poor areas.

Table 2: Conceptual Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pentafluoropyridine | -10.5 | -1.2 | 9.3 |

| This compound | -9.8 | -0.9 | 8.9 |

| Note: These values are conceptual and intended to illustrate the expected trend upon substitution. Specific calculated values were not available in the search results. |

Prediction of Reactivity and Stability Profiles

Computational chemistry allows for the prediction of the reactivity and stability of this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be used to quantify the molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η).

The thermodynamic stability of the molecule can be assessed by calculating its heat of formation and Gibbs free energy of formation. These values provide a measure of the molecule's stability relative to its constituent elements.

Advanced Research Applications and Future Directions

Role as a Synthetic Building Block in Complex Organic Synthesis

4-Ethoxy-2,3,5,6-tetrafluoropyridine serves as a versatile synthon in the construction of intricate molecular architectures. The tetrafluoropyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), with the fluorine atoms at the 2- and 6-positions being particularly labile due to the activating effect of the ring nitrogen. The ethoxy group at the 4-position further influences the regioselectivity of these reactions, enabling the controlled introduction of various functionalities.

Construction of Polyfunctionalized Fluorinated Heterocycles

A significant application of 4-alkoxy-tetrafluoropyridine derivatives, including the ethoxy variant, lies in the synthesis of polyfunctionalized fluorinated heterocycles, particularly macrocycles. researchgate.netsemanticscholar.org The strategic, sequential displacement of the fluorine atoms allows for the construction of large ring systems incorporating the pyridine (B92270) unit.

For instance, 4-methoxy-2,3,5,6-tetrafluoropyridine has been utilized as a foundational building block for the synthesis of 14- and 16-membered macrocycles that feature poly-ether or amine subunits. researchgate.netsemanticscholar.org In a typical synthetic strategy, two molecules of the 4-alkoxytetrafluoropyridine are first linked by a difunctional nucleophile. Subsequent reaction of this intermediate with another equivalent of a suitable linker under high-dilution conditions facilitates the final ring closure to yield the desired macrocycle. researchgate.net This methodology demonstrates the potential for creating structurally diverse macrocyclic systems with tunable properties by varying the nature of the linking units. researchgate.net The presence of the alkoxy group is crucial as it modulates the reactivity of the pyridine ring and can be chosen to impart specific characteristics to the final macrocyclic structure.

Precursor in the Development of Fine Chemicals

While specific examples detailing the use of this compound as a direct precursor to commercially available fine chemicals are not extensively documented in publicly available literature, its structural motifs are present in various advanced materials. The general class of 4-substituted-2,3,5,6-tetrafluoropyridines, which are synthesized from pentafluoropyridine (B1199360), are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net The predictable reactivity of the C-F bonds in these systems allows for their conversion into a wide array of more complex molecules. The ethoxy group in this compound can influence the solubility and further reactivity of the molecule, making it a potentially valuable intermediate for the synthesis of specialized chemical entities.

Potential in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often leading to materials with enhanced thermal stability, chemical resistance, and unique surface properties. researchgate.netcore.ac.uk this compound, with its high fluorine content, is a promising candidate for the development of novel fluorinated materials.

Incorporation into Fluorinated Networks and Polymers

The tetrafluoropyridine core of this compound can be integrated into polymeric structures to create fluorinated networks and polymers with desirable characteristics. mdpi.com The nucleophilic aromatic substitution reactions at the 2- and 6-positions provide a convenient handle for polymerization. By employing di- or poly-functional nucleophiles, it is possible to generate cross-linked networks or linear polymers. The resulting fluoropolymers are anticipated to exhibit low surface energy, high thermal stability, and excellent chemical resistance, making them suitable for a range of high-performance applications. researchgate.netcore.ac.uk The impetus for incorporating perfluoropyridine units into polymer frameworks has led to the development of novel fluoropolymer architectures, including polyarylethers, fluorosilicones, and dendrimers. mdpi.com

Design of Novel High-Performance Fluorine-Containing Materials

The unique properties imparted by the tetrafluoropyridyl group make this compound an attractive component in the design of new high-performance materials. For example, the introduction of highly fluorinated moieties is a well-established strategy in the development of liquid crystals. The strong dipole moment of the C-F bonds can significantly influence the dielectric anisotropy of the resulting materials. While research has focused on various fluorinated synthons, the principles are applicable to derivatives of this compound.

Furthermore, the integration of the 4-ethoxy-2,3,5,6-tetrafluoropyridyl unit into larger molecular frameworks can lead to materials with enhanced processability and mechanical strength, while maintaining exceptional resistance to high temperatures. mdpi.com These attributes are highly sought after for applications in demanding environments, such as in the aerospace and defense industries. mdpi.com

Emerging Research Areas and Unexplored Reactivity

While the nucleophilic aromatic substitution chemistry of this compound is relatively well-understood, there remain significant opportunities for exploring its untapped potential.

Future research could focus on:

Catalytic C-F Bond Functionalization: Developing novel catalytic methods for the selective functionalization of the C-F bonds, moving beyond traditional SNAr reactions, could open up new avenues for creating complex molecules.

Medicinal Chemistry Applications: A systematic investigation into the biological activity of derivatives of this compound could reveal potential applications in drug discovery. The unique properties of fluorinated compounds are often exploited to enhance the metabolic stability and bioavailability of drug candidates.

Advanced Polymer Architectures: The design and synthesis of novel block copolymers and other complex polymer architectures incorporating the 4-ethoxy-2,3,5,6-tetrafluoropyridyl unit could lead to the development of "smart" materials with responsive properties.

Supramolecular Chemistry: The ability of the fluorinated pyridine ring to participate in non-covalent interactions, such as halogen bonding and stacking interactions, could be harnessed for the construction of novel supramolecular assemblies with interesting photophysical or electronic properties.

The continued exploration of the chemistry of this compound and related compounds is expected to yield exciting new discoveries and applications in a diverse range of scientific disciplines.

Development of Sustainable Fluorination Methodologies

The pursuit of sustainable chemistry aims to reduce the environmental impact of chemical processes. In fluorination chemistry, this often involves minimizing the use of harsh reagents and developing more energy-efficient reaction pathways. While direct research on the application of this compound in developing sustainable fluorination methods is not extensively documented, its synthesis and reactivity provide insights into broader strategies in this area.

The primary route to 4-substituted-2,3,5,6-tetrafluoropyridines is through the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine. nih.govmdpi.comresearchgate.net This precursor molecule is a versatile platform for introducing a variety of functional groups at the 4-position due to the high activation of this site by the fluorine atoms and the ring nitrogen. nih.gov

The synthesis of ethoxy-substituted tetrafluoropyridines can be conceptualized through the reaction of pentafluoropyridine with sodium ethoxide. This reaction is typically carried out under mild conditions and is highly regioselective for the para-position. nih.gov The sustainability of this process can be evaluated based on the choice of solvent, reaction temperature, and the nature of the base used. The use of ethanol (B145695) as both the solvent and the source of the ethoxy group, for instance, can be considered a "greener" approach as it serves a dual purpose and is a relatively benign solvent.

Table 1: Key Reaction Parameters for the Synthesis of this compound

| Parameter | Description | Sustainability Consideration |

| Starting Material | Pentafluoropyridine | Availability and synthesis route of this precursor impact overall sustainability. |

| Nucleophile | Sodium Ethoxide (or ethanol with a base) | Use of renewable ethanol is favorable. The choice of base can affect waste streams. |

| Solvent | Typically an aprotic polar solvent or excess ethanol | Ethanol is a greener solvent choice compared to many aprotic polar solvents. |

| Temperature | Often achievable at room or slightly elevated temperatures | Lower reaction temperatures contribute to energy efficiency. |

| Byproducts | Primarily fluoride (B91410) salts | Management and disposal of fluoride-containing waste is a key environmental consideration. |

Further research in this area could focus on catalytic methods for the ethoxylation of pentafluoropyridine, potentially lowering the activation energy and allowing for even milder reaction conditions. Additionally, exploring flow chemistry for this transformation could enhance safety, efficiency, and scalability, all hallmarks of sustainable chemical production.

Exploration of Novel Catalytic Systems for Fluorine Chemistry

Novel catalytic systems are at the forefront of advancing fluorine chemistry, offering pathways to previously inaccessible molecules and improving the efficiency of known transformations. While this compound is not a catalyst itself, it can serve as a valuable substrate or ligand in the development and testing of new catalytic methodologies.

The C-F bonds of the tetrafluoropyridine ring are exceptionally strong, making their selective activation and transformation a significant challenge. Catalytic systems that can selectively cleave a C-F bond ortho or meta to the ethoxy group would open up new avenues for functionalization. For instance, transition-metal catalysts, particularly those based on palladium, nickel, or copper, are actively being investigated for such transformations.

Table 2: Potential Catalytic Transformations Involving this compound

| Catalytic Reaction | Potential Outcome | Relevance to Fluorine Chemistry |

| C-F Activation/Functionalization | Selective replacement of a fluorine atom with another functional group. | Access to a wider range of polysubstituted fluoropyridines with tailored electronic properties. |

| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds at specific positions on the pyridine ring. | Construction of complex fluorinated molecules for applications in materials science and pharmaceuticals. |

| Defluorinative Functionalization | Simultaneous breaking of a C-F bond and formation of a new bond. | A powerful strategy for building molecular complexity from readily available fluorinated feedstocks. |

The electronic properties of this compound, influenced by the electron-donating ethoxy group and the electron-withdrawing fluorinated ring, make it an interesting model substrate for studying the mechanisms of these catalytic reactions. The fluorine atoms at the 2, 3, 5, and 6 positions provide distinct environments that can be probed by techniques such as ¹⁹F NMR spectroscopy to understand the regioselectivity of catalytic processes. nih.govmdpi.com

Future research directions in this domain could involve the design of ligands that can coordinate to a metal center and facilitate the selective activation of one of the C-F bonds in this compound. Furthermore, the use of photoredox catalysis could offer a mild and efficient alternative for the functionalization of this electron-deficient aromatic system. The insights gained from studying the catalytic chemistry of this compound would be broadly applicable to other polyfluorinated aromatic systems, thus contributing to the wider field of fluorine chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethoxy-2,3,5,6-tetrafluoropyridine, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-amino-2,3,5,6-tetrafluoropyridine with an ethoxy group. Key steps include fluorination using agents like SF₄ or DAST (diethylaminosulfur trifluoride), followed by ethoxylation under alkaline conditions (e.g., KOH in ethanol). Critical parameters include temperature control (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric excess of the ethoxy source. Purification via recrystallization (light petroleum or hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct multiplets at δ −85.1 (F-3/F-5) and δ 15.1 (F-2/F-6) confirm fluorine positioning.

- ¹H NMR : A broad singlet (~δ 5.05) for NH₂ in intermediates, replaced by ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) in the final product.

- IR : Absence of NH stretches (~3500 cm⁻¹) post-ethoxylation and presence of C-F stretches (1450–1190 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 166 ([M]⁺) for intermediates, shifting to m/z 194 after ethoxylation .

Q. How can the ethoxy group be selectively modified for further functionalization?

- Methodological Answer : The ethoxy group can undergo hydrolysis (HCl/H₂O) to yield hydroxyl derivatives or alkylation (e.g., Mitsunobu reaction) to introduce bulky substituents. For cross-coupling, bromination at the 4-position (using NBS or Br₂) creates intermediates for Suzuki-Miyaura reactions. Copper-mediated coupling (e.g., with Grignard reagents) is also viable, as demonstrated for analogous bromo-tetrafluoropyridines .

Advanced Research Questions

Q. How do electronic effects of fluorine and ethoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature activates the pyridine ring toward nucleophilic attack but deactivates electrophilic substitution. The ethoxy group provides steric hindrance and directs regioselectivity. Computational studies (DFT) reveal reduced electron density at the 4-position, favoring oxidative addition in palladium-catalyzed couplings. Compare Fukui indices and electrostatic potential maps to predict reactive sites .

Q. What strategies resolve discrepancies in reported reaction yields for ethoxylation of tetrafluoropyridines?

- Methodological Answer : Contradictions often arise from solvent choice (polar aprotic vs. protic) and base strength (K₂CO₃ vs. NaOH). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, a mixed alkali system (KOH/K₂CO₃) in trifluoroethanol ( ) improved yields by 15% compared to single-base conditions. Kinetic studies (e.g., in situ IR monitoring) may reveal side reactions like hydrolysis .

Q. How does this compound interact with biological targets, and what computational tools model these interactions?

- Methodological Answer : Fluorine atoms enhance binding to hydrophobic pockets in enzymes (e.g., kinases). Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding modes. Compare with analogs like 4-(trifluoromethyl)pyridines () to assess fluorine’s role in π-stacking and hydrogen bonding. In vitro assays (e.g., fluorescence polarization) validate computational predictions .

Q. What are the stability profiles of this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) show decomposition via ethoxy hydrolysis under acidic conditions (t₁/₂ = 72 hrs at pH 3). Thermal gravimetric analysis (TGA) indicates stability up to 150°C. Surface adsorption studies ( ) suggest minimal interaction with silica surfaces, but storage in amber glass under argon is recommended to prevent photolytic degradation .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis).

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and metals (Na, Mg).

- Spill Management : Neutralize with CaCO₃ and absorb with vermiculite.

- Waste Disposal : Incinerate in halogen-approved facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.